3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride
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Overview
Description
3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to the class of pyrido[1,2-a]pyrimidinones, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidinone core with various substituents that enhance its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with 2-aminopyridine under acidic conditions to form the pyrido[1,2-a]pyrimidinone core. Subsequent alkylation with ethyl iodide introduces the ethyl group at the 3-position. The hydroxyl group at the 9-position is introduced via selective oxidation, and the final hydrochloride salt is formed by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group at the 9-position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidinone core can be reduced to form the corresponding alcohol.
Substitution: The ethyl group at the 3-position can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: 3-Ethyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-9-one.
Reduction: 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ol.
Substitution: Various 3-substituted derivatives depending on the alkyl or aryl group introduced.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural substrates.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its biological activity can be fine-tuned by modifying the substituents on the pyrido[1,2-a]pyrimidinone core.
Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its stability and reactivity make it a valuable compound for large-scale production.
Mechanism of Action
The mechanism of action of 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 3-Ethyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- 3-Methyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- 3-Propyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Uniqueness: The presence of the ethyl group at the 3-position and the hydroxyl group at the 9-position distinguishes 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride from its analogs. These substituents enhance its biological activity and chemical reactivity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15;/h9,14H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKULAFZAKAIIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(CCCN2C1=O)O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747773 |
Source
|
Record name | 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849727-64-6 |
Source
|
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849727-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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